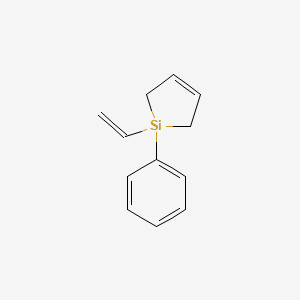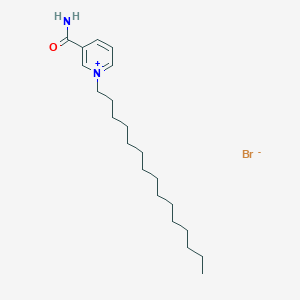
3-Carbamoyl-1-pentadecylpyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carbamoyl-1-pentadecylpyridin-1-ium bromide is a compound that belongs to the class of pyridinium salts These compounds are known for their diverse applications in various fields such as chemistry, biology, and industry
Vorbereitungsmethoden
The synthesis of 3-Carbamoyl-1-pentadecylpyridin-1-ium bromide typically involves the reaction of 3-carbamoylpyridine with pentadecyl bromide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and a base like potassium carbonate is often used to facilitate the reaction. The mixture is heated to reflux for several hours, and the product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
3-Carbamoyl-1-pentadecylpyridin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles such as chloride, iodide, or hydroxide ions under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Common reagents used in these reactions include halide salts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-Carbamoyl-1-pentadecylpyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyridinium moiety can interact with negatively charged sites on proteins and nucleic acids, affecting their function. The long alkyl chain enhances its ability to integrate into lipid bilayers, making it useful in studies of membrane dynamics and permeability .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Carbamoyl-1-pentadecylpyridin-1-ium bromide include other pyridinium salts such as 3-carbamoyl-1-alkylpyridin-1-ium salts with different alkyl chain lengths. These compounds share similar chemical properties but differ in their physical properties and specific applications. For example, shorter alkyl chain derivatives may have higher solubility in water, while longer chains may enhance hydrophobic interactions with biological membranes .
Eigenschaften
CAS-Nummer |
53171-30-5 |
|---|---|
Molekularformel |
C21H37BrN2O |
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
1-pentadecylpyridin-1-ium-3-carboxamide;bromide |
InChI |
InChI=1S/C21H36N2O.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-18-15-16-20(19-23)21(22)24;/h15-16,18-19H,2-14,17H2,1H3,(H-,22,24);1H |
InChI-Schlüssel |
QPEXXRALXZSIOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC[N+]1=CC=CC(=C1)C(=O)N.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


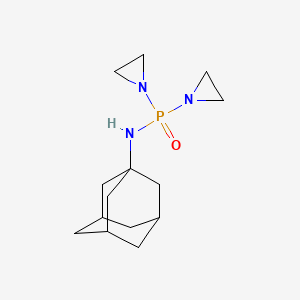


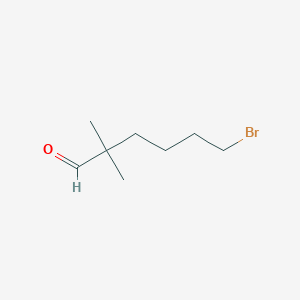
![2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole]](/img/structure/B14652033.png)
![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)

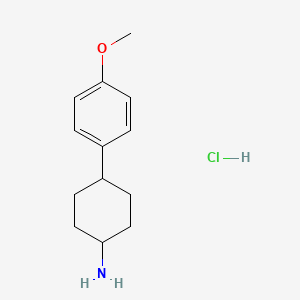
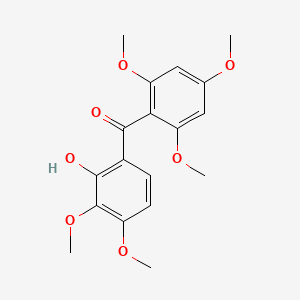
![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)
